2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine
Overview
Description
2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine is a useful research compound. Its molecular formula is C12H18N4 and its molecular weight is 218.3 g/mol. The purity is usually 95%.
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Mechanism of Action
The mechanism of action, target, and biochemical pathways of a compound depend on its specific structure and functional groups. In general, imidazole derivatives interact with various enzymes and receptors in the body, leading to their wide range of biological activities .
Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME), are also highly dependent on the specific structure of the compound. Factors such as solubility, stability, and molecular size can influence the bioavailability of the compound .
The result of the compound’s action would depend on its specific targets and mode of action. For example, if the compound has anti-inflammatory activity, it may reduce inflammation by inhibiting certain biochemical pathways .
The action environment, including factors like pH, temperature, and presence of other molecules, can influence the compound’s action, efficacy, and stability. For instance, certain compounds may be more stable and effective at specific pH levels or temperatures .
Properties
IUPAC Name |
2-(6-cyclopentylimidazo[1,2-b]pyrazol-1-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c13-5-6-15-7-8-16-12(15)9-11(14-16)10-3-1-2-4-10/h7-10H,1-6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUGFCKWEVKJLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NN3C=CN(C3=C2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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